
1,1-Dibromoethane
Overview
Description
1,1-Dibromoethane (C₂H₄Br₂) is a halogenated alkane characterized by two bromine atoms attached to the same carbon atom. It is a clear, slightly brown, flammable liquid with applications in organic synthesis, such as forming 1,1-diborylethane via copper-catalyzed diborylation . Its structural isomer, 1,2-dibromoethane (ethylene dibromide), differs in bromine placement, leading to distinct chemical and biological behaviors .
Preparation Methods
Preparation Methods of 1,1-Dibromoethane
Several methods have been reported for the synthesis of this compound, involving different starting materials and reaction conditions. The key preparation routes are summarized below with detailed reaction conditions and yields.
Method 2: Addition of Hydrogen Bromide to Vinyl Bromide (Hydrobromination)
- This compound is synthesized by the addition of hydrogen bromide to vinyl bromide.
- This reaction is performed in the absence of peroxide radicals to avoid radical side reactions.
- The reaction proceeds via electrophilic addition of HBr to the double bond of vinyl bromide.
$$
\text{Vinyl bromide} + \text{HBr} \xrightarrow[\text{no peroxide}]{\text{addition}} \text{this compound}
$$
This method provides a more selective route to this compound compared to direct bromination of ethane. The absence of peroxide radicals is critical to avoid anti-Markovnikov addition or radical side reactions that would produce other isomers or by-products.
Method 4: Industrial Synthesis and Purification of Dibromoethane (Including this compound)
- Industrially, dibromoethane is produced by reacting ethylene with bromine.
- The exothermic reaction requires cooling to control temperature.
- The crude dibromoethane mixture contains various isomers and impurities.
- Purification involves fractional distillation to separate undesired and unstable compounds.
- Post-reaction treatment includes:
- Washing with aqueous sodium chloride or magnesium chloride solutions.
- Removal of hydrobromic acid by washing with 30% sodium hydroxide.
- Addition of sodium thiosulfate to bind free halogens.
- Stabilization by adding 0.1% triethanolamine.
- The mixture is stirred and allowed to settle to avoid emulsions before separation.
Purification and Stabilization Steps:
Step | Description |
---|---|
Pre-washing | With 200 g/L NaCl or MgCl2 solution |
Alkaline wash | 30% sodium hydroxide solution, intensive stirring |
Halogen binding | Addition of sodium thiosulfate |
Stabilization | Addition of 0.1% triethanolamine, stirring for 2-3 hrs |
This process is designed to produce a purified dibromoethane product, which may contain this compound along with other isomers. The stabilization step is critical to prevent decomposition and maintain product quality during storage.
Comparative Summary of Preparation Methods
Method | Starting Material(s) | Key Conditions | Selectivity to this compound | Notes |
---|---|---|---|---|
Bromination of Ethane | Ethane + Bromine | 21°C, molar ratio 3.6:1, 27 s residence | ~1% | Low yield, mainly ethyl bromide formed |
Hydrobromination of Vinyl Bromide | Vinyl bromide + HBr | Absence of peroxide radicals | High | More selective, Markovnikov addition |
Industrial Ethylene Bromination | Ethylene + Bromine | Cooling, fractional distillation | Mixture | Requires extensive purification |
Catalytic Hydroboration (analogous) | Alkynes + HBpin (catalyst) | Mild, catalytic | Not directly applicable | Insight into selective addition chemistry |
Research Findings and Notes
- The direct bromination of ethane results in a complex product mixture with low selectivity for this compound, limiting its industrial viability for this compound alone.
- The hydrobromination of vinyl bromide is a preferred laboratory synthesis route due to its higher selectivity and cleaner product profile.
- Industrial processes focus on ethylene bromination, producing mainly 1,2-dibromoethane, with this compound as a minor component. Purification and stabilization protocols are essential to isolate and maintain the quality of dibromoethane products.
- Advances in catalytic methods for sequential addition reactions provide potential future avenues for more selective and efficient synthesis of this compound or related compounds.
Chemical Reactions Analysis
1,1-Dibromoethane undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, replacing one or both bromine atoms.
Elimination Reactions: When treated with strong bases, it can undergo dehydrohalogenation to form ethylene or acetylene derivatives.
Oxidation and Reduction: The bromine atoms can be involved in redox reactions, although these are less common.
Common reagents used in these reactions include potassium hydroxide for elimination reactions and various nucleophiles for substitution reactions. Major products formed include ethylene, acetylene, and various substituted ethane derivatives .
Scientific Research Applications
Organic Synthesis
1,1-Dibromoethane is widely used as a reagent in organic synthesis. It plays a critical role in:
- Formation of Grignard Reagents : It is utilized in the preparation of Grignard reagents which are essential for forming carbon-carbon bonds in organic chemistry.
- Synthesis of Organometallic Compounds : The compound facilitates the creation of various organometallic compounds that are pivotal in catalysis and materials science .
Agricultural Chemistry
In agriculture, this compound serves as a fumigant for controlling pests in grain storage and soil. Its effectiveness against nematodes makes it valuable for maintaining crop health and yield .
Industrial Uses
- Fuel Additive : this compound is employed as an additive in fuels to enhance combustion efficiency and reduce engine knocking. This application is particularly significant in the aerospace and automotive industries .
- Pesticide : It is used as a pesticide due to its potent biological activity against various pests .
Photodecomposition Pathways
A study conducted by researchers at Marquette University explored the photodecomposition pathways of this compound under low-temperature conditions. The findings indicated that photolysis leads to the elimination of Br₂ and HBr, resulting in products such as ethylene or acetylene derivatives. This study highlights the compound's behavior under specific environmental conditions and its potential for further applications in photochemistry .
Toxicological Studies
Research has also focused on the toxicological aspects of this compound. A study indicated that while it serves beneficial roles in agriculture and industry, exposure can lead to neuronal effects and tissue damage due to its alkylating properties. Understanding these effects is crucial for assessing safety protocols in its handling and application .
Data Tables
Application Area | Specific Use | Notes |
---|---|---|
Organic Synthesis | Grignard Reagents | Essential for carbon-carbon bond formation |
Agricultural Chemistry | Soil fumigant | Effective against nematodes |
Industrial Chemistry | Fuel additive | Enhances combustion efficiency |
Toxicology | Biological activity | Potential neuronal effects from exposure |
Mechanism of Action
The primary mechanism of action for 1,1-dibromoethane involves its ability to act as a strong alkylating agent. The bromine atoms can be replaced by nucleophiles, leading to the formation of various substituted products. This reactivity makes it useful in organic synthesis and industrial applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,1-Dibromoethane vs. 1,2-Dibromoethane
- Biological Activity : this compound exhibits enhanced mutagenicity compared to 1,2-dibromoethane due to bromine proximity, which increases electrophilic reactivity and DNA adduct formation .
- Reactivity: In N,N-dimethylformamide (DMF), 1,2-dibromoethane reacts rapidly to form bis(pentafluorophenoxy)ethane, while this compound derivatives (e.g., 1-bromo-1-pentafluorophenoxyethane) are unstable under similar conditions .
Comparison with Mixed Halogenated Ethanes
1-Bromo-1-fluoroethane and 1-Bromo-1,1-difluoroethane
- Synthesis : Prepared via halogen exchange reactions, these compounds are used in fluorinated polymer production. Their lower boiling points compared to this compound make them volatile intermediates .
1,1-Dibromo-2-chloroethane
- Structure : Combines bromine and chlorine on adjacent carbons (C1-Br₂, C2-Cl).
- Applications : Used as a fumigant and intermediate in agrochemicals. Its dual halogenation increases reactivity in SN₂ reactions but complicates metabolic detoxification .
Chlorinated Analogs: DDD Derivatives
Substitutions (e.g., methyl or nitro groups) modulate activity, with methyl derivatives showing severe atrophy in dogs .
Nucleophilic Substitution
- This compound reacts with bis(pinacolato)diboron under copper catalysis to yield 1,1-diborylethane (60% yield) .
- In contrast, 1,2-dibromoethane facilitates cyclopropane synthesis via reactions with β-dicarbonyl compounds in water, achieving >90% yields with tetrabutylammonium bromide catalysis .
Electrophilic Reactions
- This compound forms bromoacetaldehyde in rat liver microsomes, a reactive metabolite implicated in macromolecular binding .
- 1,2-Dibromoethane undergoes glutathione S-transferase-mediated detoxification (Km = 25 mM, Vmax = 2.1 µmol/min/g liver), with higher enzymatic activity in liver and kidneys .
Environmental and Toxicological Profiles
Compound | Environmental Persistence | Mutagenicity (Salmonella assay) |
---|---|---|
This compound | Moderate | High |
1,2-Dibromoethane | High | Moderate |
1,1-Dichloroethane | Low | Not detected |
- Carcinogenicity: 1,2-Dibromoethane is classified as a probable human carcinogen due to DNA adduct formation, while this compound lacks sufficient epidemiological data .
Biological Activity
Introduction
1,1-Dibromoethane (C2H4Br2), also known as ethylene dibromide, is a halogenated organic compound with significant biological activity. Its structure consists of two bromine atoms attached to a two-carbon alkane chain, which imparts unique chemical properties that influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its toxicity, genotoxicity, and potential applications in various fields.
This compound is a colorless liquid with a sweet odor. It is primarily used as a fumigant and pesticide due to its effectiveness against soil pests and nematodes. The compound acts as an alkylating agent , capable of introducing ethyl groups into other molecules, which can lead to significant biological effects.
Toxicological Profile
The biological activity of this compound is characterized by its toxicological effects , which include:
- Genotoxicity : Studies have shown that this compound can induce DNA damage and mutations in bacterial strains. Its interaction with cellular components leads to the formation of reactive metabolites that can bind to DNA and proteins .
- Cytotoxicity : The compound exhibits cytotoxic effects in various cell lines, leading to cell death through mechanisms involving oxidative stress and disruption of cellular functions .
- Neurotoxicity : Inhalation exposure has been linked to neurological effects such as confusion and brain lesions in humans. Animal studies have demonstrated similar neurotoxic effects at high exposure levels .
Case Studies
Several case studies highlight the adverse effects of this compound on human health:
- Occupational Exposure : A study involving workers exposed to this compound revealed reductions in sperm count and motility, along with increased sperm abnormalities. These findings underscore the reproductive toxicity associated with chronic exposure .
- Animal Studies : Research on rodents has shown that exposure to high doses results in liver damage and alterations in immune function. Specifically, chronic exposure led to increased splenic hematopoiesis and changes in thymus weight .
Photodecomposition Pathways
Recent studies have investigated the photodecomposition pathways of this compound under controlled conditions. The findings indicate that photolysis can lead to the elimination of bromine and the formation of various products such as vinyl bromide . This process is significant for understanding the environmental fate of the compound.
Metabolic Pathways
Research indicates that this compound undergoes metabolism primarily via cytochrome P450 enzymes, leading to the formation of reactive metabolites like 2-bromoacetaldehyde. This metabolite is responsible for much of the observed toxicity, including covalent binding to cellular macromolecules .
Table: Summary of Biological Effects
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1,1-dibromoethane, and how can reaction conditions be optimized?
- This compound is synthesized via dehydrohalogenation of 1,1,2-tribromoethane or through bromination of ethane derivatives. Reaction optimization involves controlling temperature (typically 80–100°C) and using catalysts like KOH in ethanol to minimize side products such as alkenes . Gas chromatography (GC) or nuclear magnetic resonance (NMR) can monitor reaction progress.
Q. How can spectroscopic techniques distinguish this compound from its structural isomer 1,2-dibromoethane?
- NMR : The singlet for the two equivalent bromine atoms in this compound appears as a single peak (δ ~4.5 ppm for CHBr₂), whereas 1,2-dibromoethane shows splitting due to non-equivalent protons.
- IR : Differences in C-Br stretching vibrations (1,1: ~550 cm⁻¹; 1,2: ~650 cm⁻¹) and CH₂ bending modes.
- Mass Spectrometry : Fragmentation patterns differ; this compound exhibits a prominent m/z 109 (CH₂Br⁺) peak, while 1,2-dibromoethane shows m/z 107 (BrCH₂⁺) .
Q. What thermodynamic properties of this compound are critical for experimental design?
- Key properties include:
- Enthalpy of formation (ΔfH°gas) : -87.3 kJ/mol .
- Boiling point : 109–110°C.
- Heat capacity (Cp) : 134 J/mol·K (liquid phase).
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Use fume hoods to avoid inhalation of volatile organic compounds (VOCs). Wear nitrile gloves and eye protection due to its mutagenic potential . Store in amber glass containers away from light to prevent decomposition. Emergency procedures include ethanol rinses for skin contact and activated charcoal for accidental ingestion .
Advanced Research Questions
Q. How can discrepancies in mutagenicity data for this compound across microbial assays be resolved?
- Contradictions between Ames test (Salmonella) and eukaryotic assays (e.g., yeast) may arise from metabolic activation differences. Use S9 liver homogenate to simulate mammalian metabolism and validate results with dose-response curves. Cross-reference with structural analogs (e.g., 1,2-dichloroethane) to identify reactive intermediates like bromoethyl radicals .
Q. What methodologies enable accurate measurement of this compound’s high-pressure thermodynamic behavior?
- The Davis–Gordon–Sun acoustic method measures speed of sound (293–313 K, up to 100 MPa) to derive isobaric heat capacities and compressibilities. Pair with a DIPPR-based Fluctuation Theory Equation of State (FT-EoS) to predict phase behavior under extreme conditions .
Q. How do computational models reconcile experimental and theoretical reaction enthalpies for this compound?
- Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) compare favorably with experimental ΔrH° values (e.g., gas-phase bromination of ethane). Discrepancies <5% validate model accuracy for predicting reaction pathways .
Q. What analytical strategies differentiate this compound degradation products in environmental samples?
- Use gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) for brominated byproducts (e.g., ethylene, bromoacetic acid). Isotopic labeling (¹³C or ²H) tracks degradation pathways in soil or aqueous matrices .
Q. Key Methodological Recommendations
Properties
IUPAC Name |
1,1-dibromoethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Br2/c1-2(3)4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQIUTYORBAGEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060324 | |
Record name | Ethylidene bromide | |
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Molecular Weight |
187.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [HSDB] Clear, slightly brown liquid; Stabilized with potassium carbonate; [MSDSonline] | |
Record name | 1,1-Dibromoethane | |
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Boiling Point |
108.0 °C | |
Record name | 1,1-DIBROMOETHANE | |
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Solubility |
Soluble in ethanol, acetone, and benzene; slightly soluble in chloroform; very soluble in ether. | |
Record name | 1,1-DIBROMOETHANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7382 | |
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Density |
2.0555 g/cu cm at 20 °C | |
Record name | 1,1-DIBROMOETHANE | |
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Vapor Pressure |
25.6 [mmHg], 2.56X10+1 mm Hg at 25 °C | |
Record name | 1,1-Dibromoethane | |
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Color/Form |
Liquid | |
CAS No. |
557-91-5, 25620-62-6 | |
Record name | 1,1-Dibromoethane | |
Source | CAS Common Chemistry | |
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Record name | 1,1-Dibromoethane | |
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Record name | Ethane, dibromo- | |
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Record name | Ethane, 1,1-dibromo- | |
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Record name | Ethylidene bromide | |
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Record name | 1,1-dibromoethane | |
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Record name | 1,1-DIBROMOETHANE | |
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Record name | 1,1-DIBROMOETHANE | |
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Melting Point |
-63 °C | |
Record name | 1,1-DIBROMOETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7382 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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